Cas no 272104-45-7 (Benzoyl chloride, 4-chloro-2,6-difluoro- (9CI))

Benzoyl chloride, 4-chloro-2,6-difluoro- (9CI), is a halogenated aromatic acyl chloride with the molecular formula C7H2ClF2O. This compound is characterized by its reactive benzoyl chloride functional group, flanked by chloro and fluoro substituents at the 4-, 2-, and 6-positions, respectively. Its electron-withdrawing substituents enhance its electrophilicity, making it a valuable intermediate in organic synthesis, particularly for introducing the 4-chloro-2,6-difluorobenzoyl moiety into target molecules. The compound is commonly employed in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its stability under controlled conditions and high purity make it suitable for precision applications in research and industrial processes. Proper handling is essential due to its moisture sensitivity and corrosive nature.
Benzoyl chloride, 4-chloro-2,6-difluoro- (9CI) structure
272104-45-7 structure
Product Name:Benzoyl chloride, 4-chloro-2,6-difluoro- (9CI)
CAS No:272104-45-7
MF:C7H2Cl2F2O
MW:210.992987155914
MDL:MFCD06660235
CID:914736
PubChem ID:17750685
Update Time:2025-11-01

Benzoyl chloride, 4-chloro-2,6-difluoro- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzoyl chloride, 4-chloro-2,6-difluoro- (9CI)
    • 4-Chloro-2,6-difluorobenzoyl chloride
    • JS-4440
    • DTXSID10590644
    • 4-Chloro-2,6-difluorobenzoylchloride
    • AKOS015956814
    • 272104-45-7
    • A923957
    • DB-275007
    • SCHEMBL2397770
    • BENZOYL CHLORIDE, 4-CHLORO-2,6-DIFLUORO-
    • MFCD06660235
    • MDL: MFCD06660235
    • Inchi: 1S/C7H2Cl2F2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H
    • InChI Key: KHZDUKKKWXLPFY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(C(=O)Cl)=C(C=1)F)F

Computed Properties

  • Exact Mass: 209.9450764g/mol
  • Monoisotopic Mass: 209.9450764g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

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Benzoyl chloride, 4-chloro-2,6-difluoro- (9CI) Suppliers

Amadis Chemical Company Limited
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(CAS:272104-45-7)Benzoyl chloride, 4-chloro-2,6-difluoro- (9CI)
Order Number:A923957
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:38
Price ($):167.0/285.0
Email:sales@amadischem.com

Additional information on Benzoyl chloride, 4-chloro-2,6-difluoro- (9CI)

4-Chloro-2,6-Difluoro-Benzoyl Chloride (CAS No. 272104-45-7): An Overview and Applications in Modern Chemistry

4-Chloro-2,6-difluoro-benzoyl chloride (CAS No. 272104-45-7) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and diverse applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its chloro and difluoro substituents on the benzene ring, which confer it with specific reactivity and stability profiles that are highly valuable in various chemical processes.

The structure of 4-chloro-2,6-difluoro-benzoyl chloride consists of a benzene ring with a chlorine atom at the 4-position and fluorine atoms at the 2- and 6-positions, attached to a carbonyl chloride group. This arrangement provides the molecule with a combination of electron-withdrawing effects from the fluorine atoms and the chlorine atom, which significantly influences its reactivity and selectivity in chemical reactions.

In the context of organic synthesis, 4-chloro-2,6-difluoro-benzoyl chloride is often used as an acylating agent. Its high reactivity makes it suitable for forming amides, esters, and other derivatives through nucleophilic acyl substitution reactions. Recent studies have highlighted its utility in the synthesis of complex molecules with specific functional groups, such as those found in pharmaceuticals and agrochemicals. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of 4-chloro-2,6-difluoro-benzoyl chloride in the efficient synthesis of a series of fluorinated amides, which exhibited potent biological activities.

In the pharmaceutical industry, 4-chloro-2,6-difluoro-benzoyl chloride has found applications in the development of novel drugs. The presence of fluorine atoms can significantly alter the pharmacokinetic properties of drug molecules, enhancing their bioavailability and metabolic stability. A notable example is its use in the synthesis of fluorinated prodrugs, which are designed to improve drug delivery and reduce side effects. Research published in Medicinal Chemistry Communications reported the successful synthesis of a fluorinated prodrug using 4-chloro-2,6-difluoro-benzoyl chloride, which showed improved solubility and enhanced therapeutic efficacy.

Beyond its applications in organic synthesis and pharmaceuticals, 4-chloro-2,6-difluoro-benzoyl chloride has also been explored for its potential in materials science. The unique electronic properties conferred by its substituents make it an attractive candidate for the development of functional materials with specific optical and electronic properties. For example, a study published in Advanced Materials described the use of 4-chloro-2,6-difluoro-benzoyl chloride as a building block for the synthesis of fluorinated polymers with enhanced thermal stability and mechanical strength.

The safety and handling of 4-chloro-2,6-difluoro-benzoyl chloride are critical considerations for researchers working with this compound. It is important to note that while it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and following standard laboratory safety protocols.

In conclusion, 4-chloro-2,6-difluoro-benzoyl chloride (CAS No. 272104-45-7) is a highly versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical structure and properties make it an invaluable tool for researchers seeking to develop new molecules with specific functionalities. As research continues to advance in these fields, it is likely that new applications for this compound will be discovered, further expanding its utility and importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:272104-45-7)Benzoyl chloride, 4-chloro-2,6-difluoro- (9CI)
A923957
Purity:99%/99%
Quantity:5g/10g
Price ($):167.0/285.0
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